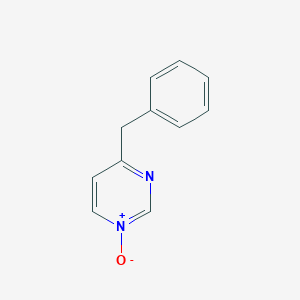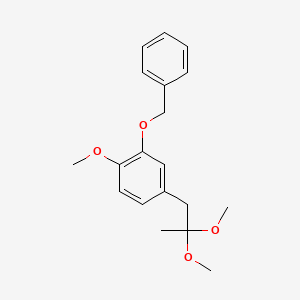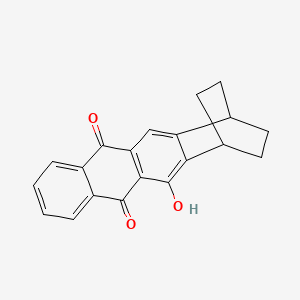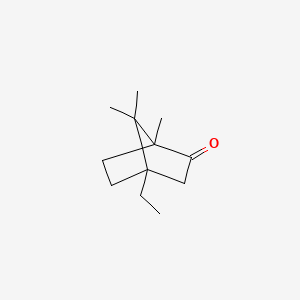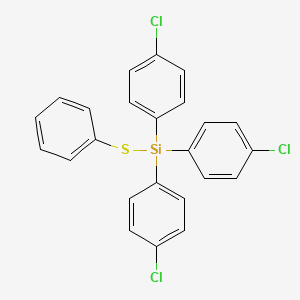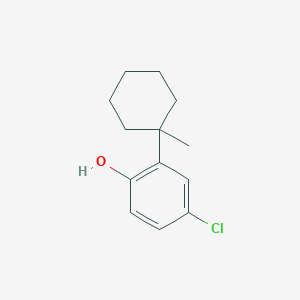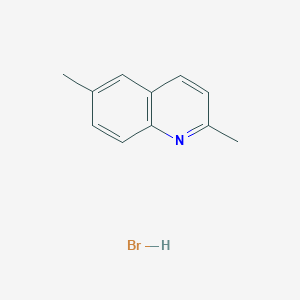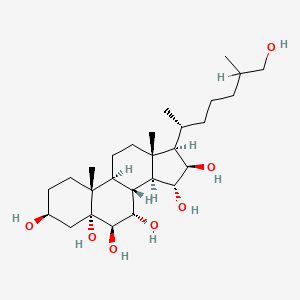
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol: is a complex polyhydroxylated steroid. This compound is derived from cholestane, a saturated hydrocarbon that forms the backbone of many steroids. The multiple hydroxyl groups attached to the cholestane structure make it a highly functionalized molecule, which can be of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol typically involves multiple steps of hydroxylation and protection-deprotection strategies. The starting material is often cholestane or a closely related derivative. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Protection-Deprotection: Protecting groups like tert-butyldimethylsilyl (TBDMS) or methoxymethyl (MOM) ethers are used to protect hydroxyl groups during intermediate steps and are later removed under acidic or basic conditions.
Oxidation and Reduction: Selective oxidation and reduction reactions are employed to achieve the desired stereochemistry at each hydroxylated position.
Industrial Production Methods
Industrial production of such a complex molecule is challenging and often not feasible on a large scale due to the intricate synthetic routes and the need for precise control over reaction conditions. advancements in biotechnological methods, such as enzyme-catalyzed reactions, may offer more efficient and scalable production routes in the future.
化学反応の分析
Types of Reactions
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or tosyl chloride (TsCl) for tosylation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, OsO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, TsCl
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these functional groups back to hydroxyls.
科学的研究の応用
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of polyhydroxylated steroids and to develop new synthetic methodologies.
Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of 5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 5beta-Cholestane-3alpha,7alpha,26-triol
- 5alpha-cholestane-3beta,5,6beta-triol
- Cholesterol-5,6-oxide hydrolase
Uniqueness
5alpha-Cholestane-3beta,5,6beta,7alpha,15alpha,16beta,26-heptol is unique due to its high degree of hydroxylation and specific stereochemistry, which can result in distinct biological activities and reactivity compared to other similar compounds.
特性
CAS番号 |
93368-85-5 |
|---|---|
分子式 |
C27H48O7 |
分子量 |
484.7 g/mol |
IUPAC名 |
(3S,5R,6R,7S,8R,9S,10R,13R,14S,15R,16R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,7,15,16-hexol |
InChI |
InChI=1S/C27H48O7/c1-14(13-28)6-5-7-15(2)19-22(31)23(32)20-18-17(9-10-25(19,20)3)26(4)11-8-16(29)12-27(26,34)24(33)21(18)30/h14-24,28-34H,5-13H2,1-4H3/t14?,15-,16+,17+,18-,19+,20-,21+,22-,23-,24-,25-,26-,27+/m1/s1 |
InChIキー |
OUIDDJQSHXRSHT-SCSYQTAYSA-N |
異性体SMILES |
C[C@H](CCCC(C)CO)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)O)C)O)O |
正規SMILES |
CC(CCCC(C)C1C(C(C2C1(CCC3C2C(C(C4(C3(CCC(C4)O)C)O)O)O)C)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
